molecular formula C13H9ClFNO3S B2459600 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride CAS No. 1016713-31-7

4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride

Cat. No. B2459600
CAS RN: 1016713-31-7
M. Wt: 313.73
InChI Key: KXFCDHAFJMTJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzamido)benzene-1-sulfonyl Chloride is a chemical compound with the molecular formula C13H9ClFNO3S . It is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a wide range of compounds, including drugs, dyes, and perfumes. It has also been used in the synthesis of peptides and peptidomimetics. In addition, this compound has been used in the synthesis of small-molecule inhibitors of protein-protein interactions.

Mechanism of Action

The reactivity of 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is due to the presence of the sulfonyl chloride group, which is a highly reactive electrophile. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and carboxylic acids to form sulfonamides, sulfonates, and other derivatives. The reaction is typically carried out in an inert atmosphere to prevent the formation of undesired side products.
Biochemical and Physiological Effects
This compound has not been found to have any significant biochemical or physiological effects. It is not known to be toxic and has not been found to have any adverse effects on animals or humans.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride in lab experiments is its high reactivity. It is a versatile intermediate that can be used to synthesize a wide range of compounds. In addition, it is relatively inexpensive and easy to obtain.
The main limitation of using this compound is its instability. It is sensitive to heat, light, and moisture, and must be stored in an inert atmosphere. In addition, the reaction conditions must be carefully controlled to prevent the formation of undesired side products.

Future Directions

Future research on 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride could focus on developing more efficient and selective synthetic methods for its use in the synthesis of pharmaceuticals and other organic compounds. In addition, further research could be done to explore its potential applications in the synthesis of peptides and peptidomimetics. Finally, research could be done to investigate the potential toxicity of this compound and its potential adverse effects on humans and animals.

Synthesis Methods

4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is typically synthesized from the reaction of 4-fluorobenzamide and chlorosulfonic acid. This reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The reaction produces a white solid that can be purified by recrystallization from a suitable solvent. The yield of the reaction is typically greater than 95%.

properties

IUPAC Name

4-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFCDHAFJMTJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016713-31-7
Record name 4-(4-fluorobenzamido)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.